molecular formula C14H15F2N5OS B2469011 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2034519-36-1

1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No. B2469011
CAS RN: 2034519-36-1
M. Wt: 339.36
InChI Key: QOWJKNUFRRLAOT-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Kejian Li and Wenbin Chen (2008) introduced a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, including the specific compound . This method utilized microwave irradiation for solvent conditions, offering satisfactory yields and better reaction times compared to conventional heating. The synthesized compounds, including various 1,3,4-thiadiazol-2-yl urea derivatives, were characterized by 1H NMR, ESI-MS, and Elemental analysis, highlighting the compound's structural and chemical properties (Li & Chen, 2008).

Biological Activity and Applications

Research on thiadiazole urea derivatives, such as the compound in focus, has shown potential in various biological activities. One study detailed the synthesis and enzyme inhibition data for a series of thiadiazole urea matrix metalloproteinase (MMP) inhibitors, revealing the compound's capacity as a moderately effective stromelysin inhibitor. This suggests potential applications in targeting diseases associated with MMP activity, such as cancer and inflammatory conditions (Jacobsen et al., 1999).

Li-Qiao Shi (2011) investigated a related compound, demonstrating its fungicidal activity against Rhizoctonia solani and Botrytis cinerea. This research implies the compound's potential utility in agricultural applications for controlling fungal pathogens (Shi, 2011).

Pharmacokinetics and Pain Management

A study on 1,3-disubstituted ureas with a piperidyl moiety, including 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, explored structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH). This research indicated improved pharmacokinetic parameters and potential for reducing inflammatory pain, suggesting the compound's application in pain management and inflammation control (Rose et al., 2010).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N5OS/c15-10-2-1-3-11(16)13(10)19-14(22)18-9-4-6-21(7-5-9)12-8-17-23-20-12/h1-3,8-9H,4-7H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWJKNUFRRLAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=C(C=CC=C2F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

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